![molecular formula C25H27ClN2O5 B266839 5-(2-chlorophenyl)-3-hydroxy-4-[(4-methoxyphenyl)carbonyl]-1-[3-(morpholin-4-yl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266839.png)
5-(2-chlorophenyl)-3-hydroxy-4-[(4-methoxyphenyl)carbonyl]-1-[3-(morpholin-4-yl)propyl]-1,5-dihydro-2H-pyrrol-2-one
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Overview
Description
5-(2-chlorophenyl)-3-hydroxy-4-[(4-methoxyphenyl)carbonyl]-1-[3-(morpholin-4-yl)propyl]-1,5-dihydro-2H-pyrrol-2-one is a chemical compound with potential applications in scientific research. The compound belongs to the class of pyrrol-2-ones and has a complex structure.
Mechanism of Action
The mechanism of action of 5-(2-chlorophenyl)-3-hydroxy-4-[(4-methoxyphenyl)carbonyl]-1-[3-(morpholin-4-yl)propyl]-1,5-dihydro-2H-pyrrol-2-one is not fully understood. However, studies have suggested that the compound may work by inhibiting the activity of certain enzymes that are involved in cancer cell growth and proliferation.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(2-chlorophenyl)-3-hydroxy-4-[(4-methoxyphenyl)carbonyl]-1-[3-(morpholin-4-yl)propyl]-1,5-dihydro-2H-pyrrol-2-one are still being studied. However, studies have suggested that the compound may have anticancer and neuroprotective effects.
Advantages and Limitations for Lab Experiments
The advantages of using 5-(2-chlorophenyl)-3-hydroxy-4-[(4-methoxyphenyl)carbonyl]-1-[3-(morpholin-4-yl)propyl]-1,5-dihydro-2H-pyrrol-2-one in lab experiments are its potential anticancer and neuroprotective effects. However, the limitations of using this compound in lab experiments are the complex synthesis method and the lack of understanding of its mechanism of action.
Future Directions
There are several future directions for the study of 5-(2-chlorophenyl)-3-hydroxy-4-[(4-methoxyphenyl)carbonyl]-1-[3-(morpholin-4-yl)propyl]-1,5-dihydro-2H-pyrrol-2-one. One direction is to study the compound's mechanism of action in more detail to better understand its potential therapeutic applications. Another direction is to study the compound's pharmacokinetics and pharmacodynamics to determine its efficacy and safety in vivo. Additionally, the compound could be modified to improve its potency and selectivity for specific targets.
Synthesis Methods
The synthesis of 5-(2-chlorophenyl)-3-hydroxy-4-[(4-methoxyphenyl)carbonyl]-1-[3-(morpholin-4-yl)propyl]-1,5-dihydro-2H-pyrrol-2-one is a multi-step process that involves the reaction of several reagents. The first step involves the reaction of 2-chlorobenzoyl chloride with 4-methoxyaniline to form 2-chloro-N-(4-methoxyphenyl)benzamide. The second step involves the reaction of the benzamide with morpholine and propylamine to form 5-(2-chlorophenyl)-3-hydroxy-4-[(4-methoxyphenyl)carbonyl]-1-[3-(morpholin-4-yl)propyl]-1,5-dihydro-2H-pyrrol-2-one.
Scientific Research Applications
5-(2-chlorophenyl)-3-hydroxy-4-[(4-methoxyphenyl)carbonyl]-1-[3-(morpholin-4-yl)propyl]-1,5-dihydro-2H-pyrrol-2-one has potential applications in scientific research. The compound has been studied for its anticancer activity and has shown promising results in vitro. The compound has also been studied for its potential use as a therapeutic agent for neurodegenerative diseases such as Alzheimer's disease.
properties
Product Name |
5-(2-chlorophenyl)-3-hydroxy-4-[(4-methoxyphenyl)carbonyl]-1-[3-(morpholin-4-yl)propyl]-1,5-dihydro-2H-pyrrol-2-one |
---|---|
Molecular Formula |
C25H27ClN2O5 |
Molecular Weight |
470.9 g/mol |
IUPAC Name |
(4Z)-5-(2-chlorophenyl)-4-[hydroxy-(4-methoxyphenyl)methylidene]-1-(3-morpholin-4-ylpropyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C25H27ClN2O5/c1-32-18-9-7-17(8-10-18)23(29)21-22(19-5-2-3-6-20(19)26)28(25(31)24(21)30)12-4-11-27-13-15-33-16-14-27/h2-3,5-10,22,29H,4,11-16H2,1H3/b23-21- |
InChI Key |
YNOYWTFZZVINNY-LNVKXUELSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)/C(=C/2\C(N(C(=O)C2=O)CCCN3CCOCC3)C4=CC=CC=C4Cl)/O |
SMILES |
COC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CCCN3CCOCC3)C4=CC=CC=C4Cl)O |
Canonical SMILES |
COC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CCCN3CCOCC3)C4=CC=CC=C4Cl)O |
Origin of Product |
United States |
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